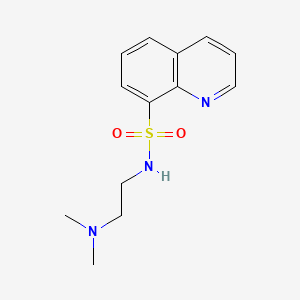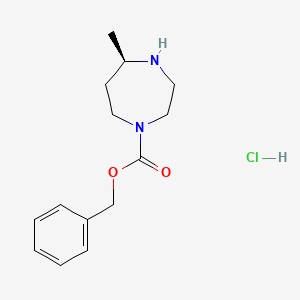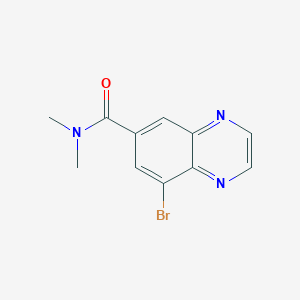
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a bromine atom at the 8th position, a dimethylamino group at the N,N position, and a carboxamide group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by the introduction of the dimethylamino and carboxamide groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Wissenschaftliche Forschungsanwendungen
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-N,N-dimethylquinoxaline-6-carboxamide
- 8-Fluoro-N,N-dimethylquinoxaline-6-carboxamide
- 8-Iodo-N,N-dimethylquinoxaline-6-carboxamide
Uniqueness
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C11H10BrN3O |
|---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
8-bromo-N,N-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H10BrN3O/c1-15(2)11(16)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,1-2H3 |
InChI-Schlüssel |
QYJFIQYXQJMGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC2=NC=CN=C2C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


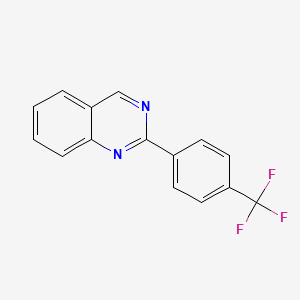
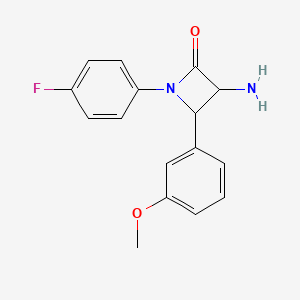
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
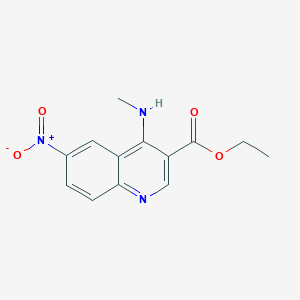
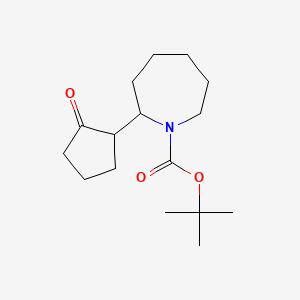
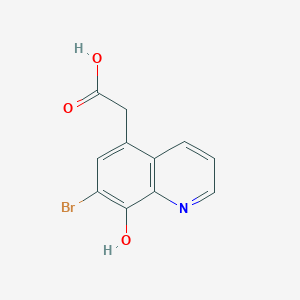
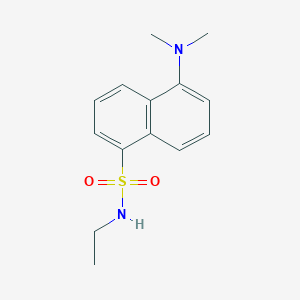
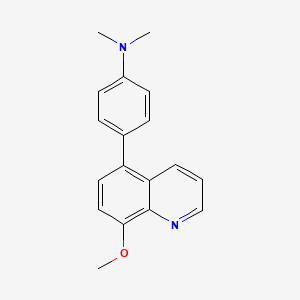
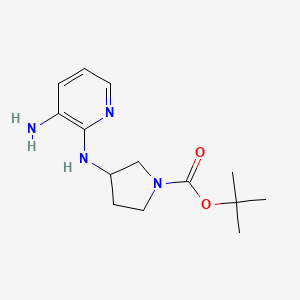
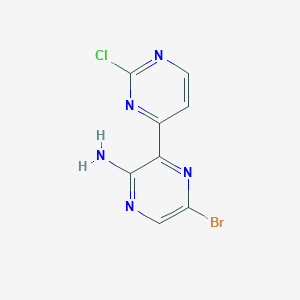
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)
